molecular formula C18H19N5O4 B11510623 ethyl 5-[({[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetyl}amino)methyl]-2-furoate

ethyl 5-[({[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetyl}amino)methyl]-2-furoate

Cat. No.: B11510623
M. Wt: 369.4 g/mol
InChI Key: CFWIEALNHJCVDL-UHFFFAOYSA-N
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Description

ETHYL 5-({2-[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}METHYL)FURAN-2-CARBOXYLATE is a complex organic compound that features a furan ring, a tetrazole moiety, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-({2-[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}METHYL)FURAN-2-CARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrazole ring, which can be synthesized via cycloaddition reactions involving azides and nitriles. The furan ring can be introduced through a series of electrophilic aromatic substitution reactions. The final step often involves esterification to introduce the ethyl ester group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common reagents used include strong acids or bases, organic solvents, and catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-({2-[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}METHYL)FURAN-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group on the tetrazole can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogens (Cl2, Br2), alkylating agents (R-X).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the nitro group can yield amines.

Scientific Research Applications

ETHYL 5-({2-[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}METHYL)FURAN-2-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ETHYL 5-({2-[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}METHYL)FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets. The tetrazole moiety can bind to enzymes or receptors, modulating their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. The overall effect is determined by the specific biological context and the pathways involved.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 5-({2-[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}METHYL)FURAN-2-CARBOXYLATE: shares similarities with other tetrazole-containing compounds, such as:

Uniqueness

The uniqueness of ETHYL 5-({2-[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}METHYL)FURAN-2-CARBOXYLATE lies in its combination of a furan ring and a tetrazole moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H19N5O4

Molecular Weight

369.4 g/mol

IUPAC Name

ethyl 5-[[[2-[5-(4-methylphenyl)tetrazol-2-yl]acetyl]amino]methyl]furan-2-carboxylate

InChI

InChI=1S/C18H19N5O4/c1-3-26-18(25)15-9-8-14(27-15)10-19-16(24)11-23-21-17(20-22-23)13-6-4-12(2)5-7-13/h4-9H,3,10-11H2,1-2H3,(H,19,24)

InChI Key

CFWIEALNHJCVDL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(O1)CNC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)C

Origin of Product

United States

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